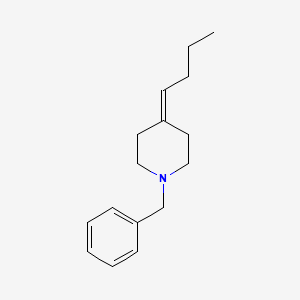










|
REACTION_CXSMILES
|
[H-].[Na+].[H][H].[CH2:5]([N:12]1[CH2:17][CH2:16][C:15](=O)[CH2:14][CH2:13]1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.O>[Br-].C([P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)CCC.CS(C)=O>[CH2:5]([N:12]1[CH2:17][CH2:16][C:15](=[CH:5][CH2:6][CH2:7][CH3:8])[CH2:14][CH2:13]1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:0.1,5.6|
|


|
Name
|
|
|
Quantity
|
1.61 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
|
Name
|
|
|
Quantity
|
14 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)=O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
26.6 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Br-].C(CCC)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The red mixture was stirred for 15 min at rt
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A 500 mL 3-necked flask fitted with a stirrer
|
|
Type
|
TEMPERATURE
|
|
Details
|
The suspension was cooled on an ice-bath for 20 min
|
|
Duration
|
20 min
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at room temperature over night
|
|
Type
|
EXTRACTION
|
|
Details
|
followed by extraction with heptane (4×100 mL) and ethyl acetate (2×100 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
The combined organic phases were dried
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|


Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)=CCCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 38.1 g | |
| YIELD: CALCULATEDPERCENTYIELD | 449% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |